molecular formula C13H15BrN2O B11834688 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 950651-29-3

3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B11834688
CAS No.: 950651-29-3
M. Wt: 295.17 g/mol
InChI Key: XLFCGFASEZMIDY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromophenyl group and a diazaspiro structure makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with a suitable cyclic ketone in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the diazaspiro structure can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
  • Thia-tetraazaspiro[4.4]nonenones

Uniqueness

3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to its specific combination of a bromophenyl group and a diazaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

950651-29-3

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

2-(4-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C13H15BrN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6,11,15H,1-2,7-8H2,(H,16,17)

InChI Key

XLFCGFASEZMIDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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